1,3-Dibromo-2-ethylbenzene
Overview
Description
1,3-Dibromo-2-ethylbenzene: is an organic compound belonging to the class of halogenated benzenes. It consists of a benzene ring substituted with two bromine atoms at the 1 and 3 positions and an ethyl group at the 2 position. The molecular formula of this compound is C8H8Br2 , and it has a molecular weight of 263.96 g/mol .
Mechanism of Action
Target of Action
The primary target of 1,3-Dibromo-2-ethylbenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This aromatic ring wants to be retained during reactions .
Mode of Action
This compound undergoes electrophilic aromatic substitution . The general mechanism involves two steps :
- Step 1 (Slow) : The electrons in the pi bond attack the electrophile . One carbon gets a positive charge, the other forms a C-E bond . This forms the arenium ion .
- Step 2 (Fast) : The lone pair of electrons on a base attacks the hydrogen . This causes the electrons in the C-H bond to form a C-C double bond and aromaticity is reformed .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the electrophilic aromatic substitution . This reaction maintains the aromaticity of the benzene ring .
Pharmacokinetics
Benzylic halides typically react via an sn2 pathway for primary halides, and via an sn1 pathway for secondary and tertiary halides, via the resonance-stabilized carbocation .
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . A proton is then removed from this intermediate, yielding a substituted benzene ring .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of a catalyst can activate halogens to break the aromaticity of benzenes . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dibromo-2-ethylbenzene can be synthesized through the bromination of 2-ethylbenzene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using similar reagents and catalysts. The reaction conditions are optimized to achieve high yields and purity of the final product. The process may also include purification steps such as distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dibromo-2-ethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products:
- Substitution reactions can yield compounds with various functional groups such as amines, alcohols, or ethers.
- Oxidation reactions can produce carboxylic acids or aldehydes.
- Reduction reactions can result in the formation of ethylbenzene or other hydrogenated derivatives .
Scientific Research Applications
1,3-Dibromo-2-ethylbenzene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It is used in the study of halogenated aromatic compounds and their effects on biological systems.
Industry: It is used in the production of flame retardants, dyes, and other industrial chemicals.
Comparison with Similar Compounds
1,2-Dibromo-2-ethylbenzene: Similar structure but with bromine atoms at the 1 and 2 positions.
1,4-Dibromo-2-ethylbenzene: Similar structure but with bromine atoms at the 1 and 4 positions.
1,3-Dibromobenzene: Lacks the ethyl group at the 2 position.
Uniqueness: 1,3-Dibromo-2-ethylbenzene is unique due to the presence of both bromine atoms and an ethyl group on the benzene ring. This specific substitution pattern imparts distinct chemical properties and reactivity compared to other dibromobenzene isomers .
Properties
IUPAC Name |
1,3-dibromo-2-ethylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2/c1-2-6-7(9)4-3-5-8(6)10/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FROIOESJRJZRFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC=C1Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41053-30-9 | |
Record name | 1,3-Dibromo-2-ethylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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